molecular formula C15H27NO5S B13899827 1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate

1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate

Cat. No.: B13899827
M. Wt: 333.4 g/mol
InChI Key: HTDIUMARTDAYMK-UHFFFAOYSA-N
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Description

(4-((tert-butoxycarbonyl)amino)bicyclo[222]octan-1-yl)methyl methanesulfonate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The final step involves the reaction with methanesulfonyl chloride to form the methanesulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Acidic Conditions: Trifluoroacetic acid is often used for Boc deprotection.

Major Products

The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine would yield an amine derivative of the bicyclo[2.2.2]octane core.

Scientific Research Applications

Chemistry

In organic synthesis, (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate is used as an intermediate for the preparation of more complex molecules.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. Its unique structure can be exploited to create molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate apart is its bicyclic core and the presence of both a Boc protecting group and a methanesulfonate ester. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C15H27NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]methyl methanesulfonate

InChI

InChI=1S/C15H27NO5S/c1-13(2,3)21-12(17)16-15-8-5-14(6-9-15,7-10-15)11-20-22(4,18)19/h5-11H2,1-4H3,(H,16,17)

InChI Key

HTDIUMARTDAYMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)COS(=O)(=O)C

Origin of Product

United States

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